
Ferric citrate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III) citrate monohydrate is a hydrate that is the monohydrate form of iron(III) citrate. It is an iron-based phosphate binder approved for hyperphosphataemia in patients with chronic kidney disease. It contains an iron(III) citrate.
Aplicaciones Científicas De Investigación
Treatment of Hyperphosphatemia in CKD
Ferric citrate hydrate is primarily utilized as an iron-based phosphate binder for managing hyperphosphatemia in patients with CKD. Clinical studies have demonstrated its efficacy in significantly reducing serum phosphate levels:
- A phase 3, randomized controlled trial showed that ferric citrate hydrate led to a mean reduction of serum phosphate by 1.29 mg/dL compared to placebo, with 64.9% of treated patients achieving target phosphate levels .
- Another meta-analysis confirmed that ferric citrate effectively lowers serum phosphorus levels and increases iron reserves, making it beneficial for patients with nondialysis-dependent CKD .
Management of Iron Deficiency Anemia
Ferric citrate also plays a crucial role in treating IDA. It has been shown to improve hemoglobin levels while minimizing gastrointestinal side effects:
- In a randomized trial comparing ferric citrate to sodium ferrous citrate, both dosages of ferric citrate were well tolerated, with significantly lower incidences of nausea and vomiting reported .
- A systematic review indicated that ferric citrate not only reduced phosphorus but also improved iron parameters and hemoglobin levels in CKD patients .
Renal Anemia Treatment
Ferric citrate has demonstrated potential in managing renal anemia among hemodialysis patients:
- A study involving 93 hemodialysis patients found that those treated with ferric citrate required lower doses of erythropoiesis-stimulating agents (ESA) while maintaining phosphate control .
- The ASTRIO study further supported these findings, showing significant improvements in hematological parameters among patients receiving ferric citrate compared to those on non-iron-based phosphate binders .
Forward Osmosis Processes
Ferric citrate monohydrate is being explored as a draw solute in forward osmosis (FO) applications due to its favorable intrinsic properties:
- Research indicates that the mononuclear structure of ferric citrate exhibits high osmotic pressure and low viscosity, making it an effective draw solute for concentrating liquid food and pharmaceuticals .
- The synthesized Fe-Cit-9 complex demonstrated outstanding thermal stability and nontoxicity, highlighting its potential for safe application in food processing and environmental remediation .
Summary of Clinical Findings
The following table summarizes key clinical findings regarding the use of this compound in various studies:
Propiedades
Número CAS |
153531-98-7 |
---|---|
Fórmula molecular |
C6H7FeO8 |
Peso molecular |
262.96 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
Clave InChI |
AJVRSHNXSHMMCH-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Fe+3] |
Key on ui other cas no. |
2338-05-8 153531-98-7 |
Pictogramas |
Irritant |
Sinónimos |
ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.